molecular formula C15H26N4O2S2 B6807030 N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide

N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide

Cat. No.: B6807030
M. Wt: 358.5 g/mol
InChI Key: KQXZJPKJNIDRGC-UHFFFAOYSA-N
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Description

N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cyclopentyl group attached to a thiadiazole ring, which is further connected to a cyclohexyl group via an aminomethyl linkage, and a methanesulfonamide group.

Properties

IUPAC Name

N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2S2/c1-23(20,21)19-13-9-5-4-8-12(13)10-16-15-17-14(18-22-15)11-6-2-3-7-11/h11-13,19H,2-10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXZJPKJNIDRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCCC1CNC2=NC(=NS2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the thiadiazole ring.

    Aminomethyl Linkage Formation: The aminomethyl group is attached through a reductive amination process, involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Cyclohexyl Group Introduction: The cyclohexyl group is incorporated through a similar nucleophilic substitution reaction.

    Methanesulfonamide Group Addition: Finally, the methanesulfonamide group is added via sulfonation, using reagents like methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[[(3-cyclopentyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide: shares similarities with other thiadiazole-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study in various scientific fields.

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